B-Raf抑制剂

描述

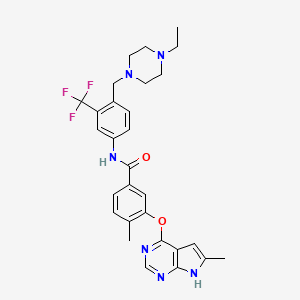

aA B-Raf inhibitor, pyrazine and pyrrolo[2,3-b]pyridine derivatives, useful in the treatment of cancer and proliferative diseases.A B-Raf inhibitor, pyrazine and pyrrolo[2,3-b]pyridine derivatives, useful in the treatment of cancer and proliferative diseases.

科学研究应用

Treatment of BRAF-Mutant Melanoma

B-Raf inhibitors such as vemurafenib, dabrafenib, and encorafenib are used in the treatment of patients with BRAF-mutant melanoma . They selectively target BRAF kinase and interfere with the mitogen-activated protein kinase (MAPK) signaling pathway that regulates the proliferation and survival of melanoma cells .

Immunomodulatory Actions

In addition to their molecularly targeted activity, B-Raf inhibitors have immunomodulatory effects . The MAPK pathway is involved in T-cell receptor signaling, and interference in the pathway by B-Raf inhibitors has beneficial effects on the tumor microenvironment and anti-tumor immune response in BRAF-mutant melanoma .

Enhancement of Anti-Tumor T-Cell Responses

B-Raf inhibitors promote recognition of the tumor by the immune system and enhance anti-tumor T-cell responses . This includes increased immune-stimulatory cytokine levels, decreased immunosuppressive cytokine levels, enhanced melanoma differentiation antigen expression, and increased intra-tumoral T-cell infiltration and activity .

Combination with MEK Inhibitors

Combining B-Raf inhibitors with MEK inhibitors provides more complete blockade of the MAPK pathway . The immunomodulatory effects of B-Raf inhibition alone or in combination with MEK inhibition provide a rationale for combining these targeted therapies with immune checkpoint inhibitors .

Treatment of BRAF-Mutated Thyroid Carcinomas

B-Raf inhibitors are effective for BRAF-mutated papillary (PTC) and anaplastic (ATC) thyroid carcinomas . Targeting metabolic vulnerabilities is emerging as a powerful approach in cancer .

Restraining the Viability of BRAF-Mutated Carcinomas

B-Raf inhibitors, in combination with diclofenac, can restrain the glycolytic phenotype and synergistically reduce tumor cell viability . This opens new therapeutic perspectives in maximizing drug efficacy and reducing the onset of secondary resistance and drug-related toxicity .

Radioiodine Refractory BRAF Mutant Thyroid Cancers

In an ongoing pilot study, the efficacy of vemurafenib used alone or in combination with radioiodine in radioiodine refractory BRAF mutant thyroid cancers is being tested .

Targeting Metabolic Routes

B-Raf inhibitors, when combined with diclofenac, can target metabolic routes and restrain the glycolytic phenotype of BRAF-mutated cells . This combination could potentially enhance the effectiveness of cancer treatments .

属性

IUPAC Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O2/c1-4-37-9-11-38(12-10-37)16-21-7-8-22(15-24(21)29(30,31)32)36-27(39)20-6-5-18(2)25(14-20)40-28-23-13-19(3)35-26(23)33-17-34-28/h5-8,13-15,17H,4,9-12,16H2,1-3H3,(H,36,39)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNAOXLCVXJMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=C4C=C(N5)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744258 | |

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

B-Raf inhibitor | |

CAS RN |

1315330-11-0 | |

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of B-Raf inhibitors?

A1: B-Raf inhibitors primarily function by binding to the B-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway. [] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. [] By inhibiting B-Raf, these compounds disrupt downstream signaling, ultimately leading to decreased tumor cell growth and survival. []

Q2: Can B-Raf inhibitors paradoxically activate the MAPK pathway?

A2: Yes, in certain contexts, B-Raf inhibitors can paradoxically activate the MAPK pathway. This phenomenon has been observed in cells with wild-type B-Raf and elevated RAS-GTP levels. [, , ] At suboptimal concentrations, some B-Raf inhibitors can act as allosteric activators of drug-free RAF monomers, resulting in increased ERK pathway activity. [] This paradoxical activation can contribute to drug resistance and limit therapeutic efficacy. [, ]

Q3: How does inhibiting B-Raf impact downstream targets like Bim and Mcl-1?

A3: Inhibiting B-Raf can lead to the dephosphorylation of the pro-apoptotic protein BimEL. [] Additionally, B-Raf inhibition can trigger the upregulation of Bim isoforms, particularly BimS, contributing to apoptosis. [] Furthermore, depleting B-Raf or the anti-apoptotic protein Mcl-1 can sensitize mutant B-Raf melanoma cells to anoikis, a form of apoptosis induced in detached cells. [, ]

Q4: What are the key structural features of effective B-Raf inhibitors?

A4: Effective B-Raf inhibitors typically possess a hinge-binding moiety that interacts with the ATP-binding site of the kinase. [, ] The linker region connecting the hinge binder to other structural elements plays a crucial role in determining potency and selectivity. [, ] Additionally, the presence of specific functional groups can enhance interactions with the kinase domain and influence pharmacological properties like solubility and bioavailability. [, ]

Q5: How do type I and type II B-Raf inhibitors differ in their binding modes?

A5: Type I B-Raf inhibitors bind to the active conformation of the kinase, typically targeting the ATP-binding site. [] In contrast, type II inhibitors interact with the inactive conformation, exploiting a distinct binding pocket. [] Understanding these binding modes is crucial for designing inhibitors with improved selectivity and efficacy against specific B-Raf mutations.

Q6: Can you provide an example of how modifying the structure of a B-Raf inhibitor influences its activity?

A6: Replacing a pyrazolopyridine scaffold with an aminopyrimidine hinge-binding motif in a series of B-Raf inhibitors led to improved solubility and pharmacokinetic profiles without compromising potency. [] This modification addressed the dissolution limitations observed with the previous series, highlighting the impact of structural changes on drug-like properties.

Q7: What are the common mechanisms of acquired resistance to B-Raf inhibitors?

A7: Acquired resistance to B-Raf inhibitors often involves reactivation of the MAPK pathway through various mechanisms, including:

- N-RAS mutations: These mutations can bypass B-Raf inhibition and reactivate ERK signaling, leading to resistance. [, ]

- B-RAF amplification: Increased V600E B-RAF copy number can lead to overexpression of the mutated kinase, overwhelming the inhibitor's capacity to block signaling. [, ]

- Activation of alternative signaling pathways: Upregulation of receptor tyrosine kinases (RTKs) like FGFR3 can reactivate the MAPK pathway independently of B-Raf, contributing to resistance. [, ]

- Increased autophagy: Enhanced autophagy in resistant cells can promote survival and limit the effectiveness of B-Raf inhibitors. []

Q8: Can resistance to B-Raf inhibitors lead to cross-resistance to other targeted therapies?

A8: Yes, certain mechanisms of resistance to B-Raf inhibitors can confer cross-resistance to other targeted therapies, particularly those inhibiting the MAPK pathway:

- MEK1 mutations: Mutations in the allosteric drug binding pocket or other critical regions of MEK1 can confer resistance to both allosteric MEK inhibitors like AZD6244 and B-Raf inhibitors like PLX4720. []

- Activation of alternative RTKs: Upregulation of RTKs like FGFR3 can bypass B-Raf inhibition and potentially activate other downstream pathways, potentially limiting the efficacy of therapies targeting those pathways. [, ]

Q9: What in vitro and in vivo models are commonly used to evaluate the efficacy of B-Raf inhibitors?

A9: Researchers utilize a range of in vitro and in vivo models to assess the efficacy of B-Raf inhibitors, including:

- Cell-based assays: These assays assess the ability of B-Raf inhibitors to inhibit proliferation, induce apoptosis, and block downstream signaling in B-Raf mutant cancer cell lines. [, , , ]

- Xenograft models: Implanting human tumor cells into immunocompromised mice allows researchers to evaluate the in vivo efficacy of B-Raf inhibitors in a preclinical setting. [, , , , ]

- Genetically engineered mouse models (GEMMs): These models harbor specific genetic modifications that mimic human cancers, allowing for a more nuanced understanding of drug response in a physiologically relevant context. []

Q10: Have B-Raf inhibitors shown efficacy in clinical trials for melanoma?

A10: Yes, B-Raf inhibitors like vemurafenib (PLX4032) and dabrafenib (GSK-2118436) have demonstrated significant clinical efficacy in patients with B-Raf mutant melanoma. [, , , , ] These inhibitors have shown unprecedented response rates in clinical trials, highlighting their potential in treating this aggressive form of skin cancer. [, , ]

Q11: What are the key pharmacokinetic considerations for B-Raf inhibitors?

A11: Key pharmacokinetic parameters for B-Raf inhibitors include absorption, distribution, metabolism, and excretion (ADME). [] Optimizing these parameters is crucial for achieving therapeutic drug levels and minimizing off-target effects. [, ] For instance, improving the solubility of B-Raf inhibitors can enhance their oral bioavailability and potentially improve patient compliance. []

Q12: Can you elaborate on the role of interleukin-8 (IL-8) as a potential pharmacodynamic biomarker for B-Raf inhibitors?

A12: Research suggests that IL-8 could serve as a pharmacodynamic biomarker for B-Raf inhibitor activity. [] Elevated mitogen-activated protein kinase signaling in B-Raf mutant melanoma cells can lead to increased IL-8 production. [] B-Raf inhibitors have been shown to reduce plasma IL-8 levels in mice bearing melanoma xenografts, indicating a correlation between drug activity and IL-8 suppression. []

Q13: What are the potential benefits of combining B-Raf inhibitors with other therapies?

A13: Combining B-Raf inhibitors with other targeted therapies or chemotherapeutic agents holds promise for enhancing efficacy and overcoming resistance mechanisms. Some promising combinations include:

- B-Raf inhibitors with MEK inhibitors: This combination targets two key components of the MAPK pathway, potentially improving efficacy and delaying the emergence of resistance. [, , ]

- B-Raf inhibitors with PI3K pathway inhibitors: Co-targeting the PI3K pathway, which is often activated in B-Raf inhibitor-resistant tumors, may enhance therapeutic responses. [, ]

- B-Raf inhibitors with immunotherapy: Combining B-Raf inhibitors with immune checkpoint inhibitors could potentially enhance anti-tumor immune responses and improve long-term outcomes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)